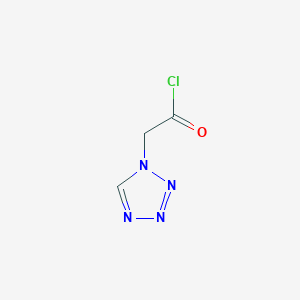

![molecular formula C14H15Cl2N3O5S B601388 [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate CAS No. 115897-54-6](/img/structure/B601388.png)

[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

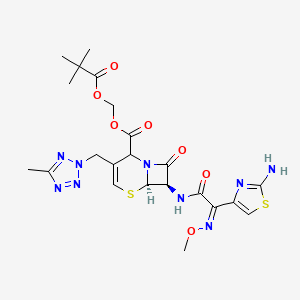

This compound, also known as cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate, is a chemical with the molecular formula C14H15Cl2N3O5S and a molecular weight of 408.25 . It is used as an intermediate in the synthesis of certain pharmaceuticals .

Physical And Chemical Properties Analysis

This compound has a melting point of 98 °C and a predicted boiling point of 615.5±65.0 °C. It has a predicted density of 1.59±0.1 g/cm3. It’s slightly soluble in chloroform, ethyl acetate, and methanol. It’s a solid at room temperature and is white to off-white in color .Scientific Research Applications

Chlorophenols and Environmental Impact

Chlorophenols, including compounds like 2,4-dichlorophenol, have been extensively reviewed for their environmental impact, particularly in the context of pollution and toxicity. They are known for their moderate to high toxicity to aquatic and mammalian life. The environmental fate of chlorophenols is influenced by microbial degradation, which can vary widely depending on environmental conditions. Chlorophenols have been identified as precursors to dioxins in thermal processes, including waste incineration, highlighting their significance in environmental pollution and the need for efficient degradation technologies (Krijgsheld & Gen, 1986); (Peng et al., 2016).

Methanesulfonate in Chemical Synthesis

Methanesulfonate esters are key intermediates in organic synthesis, offering pathways for the synthesis of various biologically active molecules. A practical synthesis example is the production of 5,5′-methylene-bis(benzotriazole), which highlights the utility of methanesulfonate in synthesizing compounds with potential applications in metal passivation and light-sensitive materials. This underscores the role of methanesulfonate derivatives in developing green chemistry approaches and novel synthetic routes (Gu et al., 2009).

Triazole Derivatives and Biological Applications

Triazole derivatives are notable for their broad range of biological activities, making them crucial for developing new drugs. The versatility of the triazole ring, allowing for several structural variations, has led to the exploration of triazoles in various therapeutic areas. These include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The continuous interest in triazole derivatives is driven by the success of triazole-containing drugs in the market and the ongoing search for new therapeutic agents with improved efficacy and safety profiles (Ferreira et al., 2013).

Safety And Hazards

properties

IUPAC Name |

[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMASXGTWQEFGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

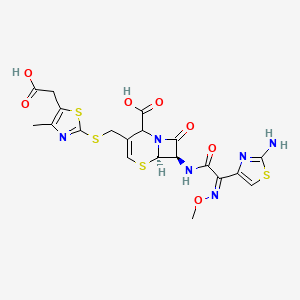

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)

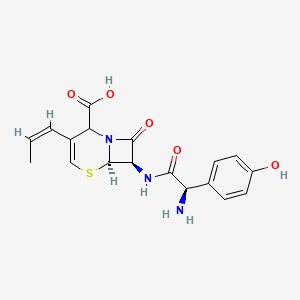

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)